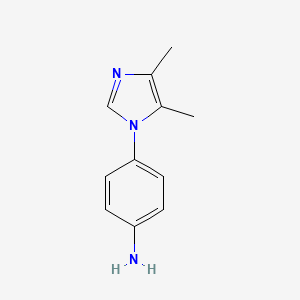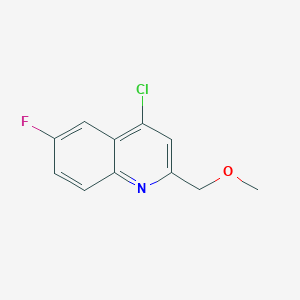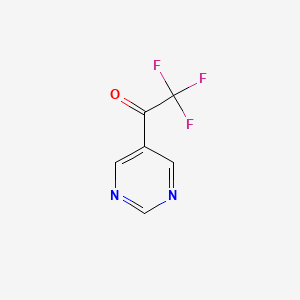
2-Pyridinemethanol, 6-chloro-5-propoxy-
Vue d'ensemble
Description
2-Pyridinemethanol, 6-chloro-5-propoxy- is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry. It is a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound found in many organic compounds. This compound has been the subject of numerous studies due to its wide range of applications in scientific research.
Applications De Recherche Scientifique
Oxidation Studies
2-Pyridinemethanol and its derivatives have been studied for their oxidation behaviors. For instance, the oxidation of 2-pyridinemethanol by chromium(VI) in acidic aqueous media has been explored, revealing insights into the kinetics and mechanisms of these reactions. This study provided valuable information on the oxidation states and the effects of various factors on reaction rates, highlighting the role of chelating abilities and the impact of protonation on reactivity (Kita & Uścińska, 2003).
Synthetic Pathways and Derivatives
Research on the alkylation reactions of hydroxypyridines with epoxides has opened new pathways for synthesizing a range of pyridone and oxypyridine derivatives, including those involving 2-pyridinemethanol. These methods have led to the development of compounds with potential applications in various fields, such as pharmaceuticals (Koçak, Kurbanli, & Malkondu, 2007).
Photochemical Studies
The photochemistry of chloro and bromo derivatives of picolinic acids, which are structurally related to 2-pyridinemethanol derivatives, has been examined. These studies show different pathways for photodehalogenation in water and alcohol-water mixtures, contributing to the understanding of environmental behaviors and degradation processes of similar compounds (Rollet, Richard, & Pilichowski, 2006).
Antibacterial Activity
The synthesis and evaluation of antibacterial activities of various derivatives, including those related to 2-pyridinemethanol, have been explored. For example, the study of 1,3,4-oxadiazole thioether derivatives has shown promising antibacterial effects, highlighting the potential of 2-pyridinemethanol derivatives in developing new antimicrobial agents (Song et al., 2017).
Propriétés
IUPAC Name |
(6-chloro-5-propoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-2-5-13-8-4-3-7(6-12)11-9(8)10/h3-4,12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDKIXXNBDCSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanol, 6-chloro-5-propoxy- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453908.png)
![N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine](/img/structure/B1453910.png)


amine](/img/structure/B1453915.png)
amine](/img/structure/B1453917.png)
![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)






